molecular formula C11H8ClNO2 B1621895 6-Chloro-2-methylquinoline-3-carboxylic acid CAS No. 92513-40-1

6-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B1621895
CAS No.: 92513-40-1
M. Wt: 221.64 g/mol
InChI Key: BXNOWQXNZZNEJV-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a derivative of quinoline, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with appropriate reagents. For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can yield the desired compound . Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave irradiation and the use of environmentally benign catalysts like NaHSO4·SiO2 have been explored . These methods offer operational simplicity and can be alternatives to traditional protocols that may involve hazardous acids or bases.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include thionyl chloride, molecular iodine, and various catalysts like NaHSO4·SiO2 . Reaction conditions often involve solvents such as DMF and ethanol, and techniques like microwave irradiation can be employed to enhance reaction efficiency .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

6-Chloro-2-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as 2-chloro-6-methoxyquinoline-3-carboxaldehyde and 2-methylquinoline . These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities. The unique combination of a chloro and carboxylic acid group in this compound contributes to its distinct properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

6-chloro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNOWQXNZZNEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394842
Record name 6-chloro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-40-1
Record name 6-Chloro-2-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92513-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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